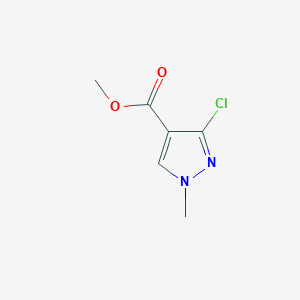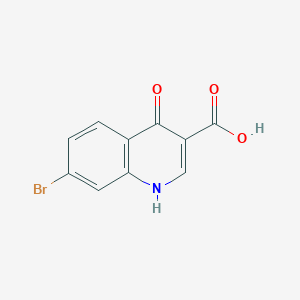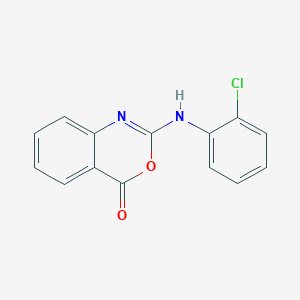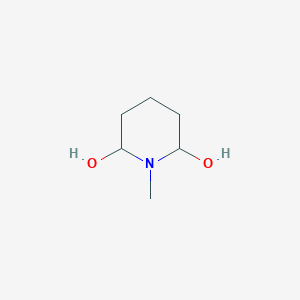
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biotechnology. It belongs to the class of thiazolone derivatives and has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The exact mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and physiological effects:
Studies have shown that 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been found to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations is its potential toxicity, which needs to be further studied and evaluated before it can be used in clinical settings.
将来の方向性
There are several future directions for research on 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone. One area of research could be the development of new derivatives with improved efficacy and reduced toxicity. Another direction could be the study of its potential applications in the treatment of other diseases, such as inflammatory and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and potential interactions with other drugs.
合成法
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone involves the reaction of 4-chlorophenylhydrazine with 2-cyano-3-(2-oxo-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)ethyl)thiazolidin-4-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified by recrystallization.
科学的研究の応用
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to possess anticancer activity, with studies showing its ability to inhibit the growth of various cancer cell lines.
特性
CAS番号 |
199339-17-8 |
|---|---|
製品名 |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone |
分子式 |
C12H9ClN4O2S |
分子量 |
308.74 g/mol |
IUPAC名 |
(2Z)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9ClN4O2S/c1-6-9(18)14-12(20-6)15-11-17-16-10(19-11)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15,17,18) |
InChIキー |
MTICFXIGLZVLNK-UHFFFAOYSA-N |
異性体SMILES |
CC1C(=O)N=C(S1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
SMILES |
CC1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1 |
正規SMILES |
CC1C(=O)N=C(S1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
同義語 |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thia zolone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)

![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)


